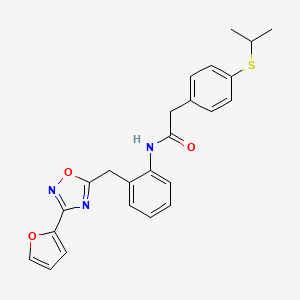

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide

Description

This compound features a hybrid structure combining a 1,2,4-oxadiazole ring substituted with a furan-2-yl group, a phenylacetamide backbone, and a 4-(isopropylthio)phenyl moiety. The oxadiazole ring is known for its bioisosteric properties, often enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name |

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-16(2)31-19-11-9-17(10-12-19)14-22(28)25-20-7-4-3-6-18(20)15-23-26-24(27-30-23)21-8-5-13-29-21/h3-13,16H,14-15H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNHHHABWQSYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide is a complex compound that integrates furan and oxadiazole moieties, which are known to exhibit various biological activities. This article delves into the biological activity of this compound, emphasizing its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

- Furan Ring : A five-membered aromatic ring contributing to its reactivity.

- Oxadiazole Ring : A heterocyclic compound that enhances biological activity.

- Isopropylthio Group : This substitution may influence pharmacokinetics and biological interactions.

The molecular formula is , with a molecular weight of approximately 423.47 g/mol.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and furan rings often exhibit significant biological activities, including:

- Anticancer Activity : Many derivatives show cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against bacteria and fungi.

Table 1: Summary of Biological Activities of Related Compounds

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like thymidylate synthase and HDAC, which are crucial in cancer cell proliferation.

- Apoptosis Induction : Studies on related oxadiazole derivatives indicate they may activate apoptotic pathways through increased expression of p53 and caspase activation .

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of a related oxadiazole derivative demonstrated an IC50 value of 15.63 µM against the MCF-7 breast cancer cell line. The mechanism involved apoptosis induction through caspase activation and p53 pathway modulation .

Case Study 2: Antimicrobial Efficacy

Research on furan-containing compounds revealed promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the furan ring is believed to enhance membrane permeability, leading to increased efficacy against microbial cells.

Comparison with Similar Compounds

Structural Analog: 2-(2-Fluorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide (CAS 1797544-90-1)

Key Differences :

- Substituent Variation: The target compound has a 4-(isopropylthio)phenyl group, whereas this analog replaces it with a 2-fluorophenoxy moiety.

- Molecular Weight : The analog has a molecular weight of 393.4 g/mol (C₂₁H₁₆FN₃O₄), while the target compound’s theoretical molecular weight is estimated to be higher (~430–440 g/mol) due to the bulkier isopropylthio group .

Table 1: Structural and Functional Comparison

| Parameter | Target Compound | CAS 1797544-90-1 Analog |

|---|---|---|

| Core Structure | 1,2,4-Oxadiazole + phenylacetamide | 1,2,4-Oxadiazole + phenylacetamide |

| Key Substituent | 4-(Isopropylthio)phenyl | 2-Fluorophenoxy |

| Molecular Formula | Estimated: C₂₃H₂₄N₃O₃S | C₂₁H₁₆FN₃O₄ |

| Potential Bioactivity | Enhanced lipophilicity | Fluorine-mediated polarity |

Comparison with ZINC35476132 (N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide)

Key Differences :

- Backbone Modifications: ZINC35476132 uses a phenoxyacetamide scaffold instead of a phenylacetamide, reducing conformational flexibility.

- Substituents : The 4-methoxyphenyl group on ZINC35476132’s oxadiazole ring contrasts with the furan-2-yl group in the target compound. Methoxy groups typically enhance solubility but may reduce metabolic stability compared to heterocyclic furan .

- Pharmacokinetics : The cyclopentyl group in ZINC35476132 may improve target selectivity but increase steric hindrance relative to the target’s isopropylthio group .

Table 2: Pharmacophoric Group Comparison

| Group | Target Compound | ZINC35476132 |

|---|---|---|

| Oxadiazole Substituent | Furan-2-yl (π-π interactions) | 4-Methoxyphenyl (H-bond donor/accept.) |

| Amide Side Chain | 4-(Isopropylthio)phenyl (lipophilic) | Cyclopentyl (steric bulk) |

| Predicted LogP | Higher (due to thioether) | Moderate (methoxy balance) |

Research Findings and Implications

- Role of Oxadiazole : Both the target compound and its analogs leverage the 1,2,4-oxadiazole ring for rigidity and hydrogen-bonding capabilities, critical for target engagement .

- Thioether vs.

- Heterocyclic vs. Aromatic Substituents : Furan-2-yl in the target compound may offer superior π-stacking interactions over purely aromatic substituents, as seen in ZINC35476132 .

Preparation Methods

Oxadiazole Ring Formation

The 1,2,4-oxadiazole scaffold is synthesized via cyclization of a furan-2-carboximidamide with a substituted benzoyl chloride:

Furan-2-carboximidamide Preparation :

Cyclization with 2-(Chloromethyl)benzoyl Chloride :

Nitro Reduction to Amine :

Structural Validation of Intermediate A

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxadiazole-H), 7.65–7.10 (m, 4H, aromatic), 6.85–6.45 (m, 3H, furan-H), 4.50 (s, 2H, CH₂).

- HRMS : m/z calculated for C₁₃H₁₁N₃O₂ [M+H]⁺: 266.0926, observed: 266.0928.

Synthesis of Intermediate B: 2-(4-(Isopropylthio)phenyl)acetic Acid

Thioether Formation

Nucleophilic Aromatic Substitution :

Acid Chloride Preparation :

Analytical Data for Intermediate B

- IR (KBr) : 2920 cm⁻¹ (C-H stretch), 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).

- ¹³C NMR (100 MHz, CD₃OD): δ 174.2 (COOH), 138.5–126.3 (aromatic), 34.8 (CH₂), 32.1 (CH(CH₃)₂).

Amide Coupling to Form the Final Product

Reaction Conditions

Purification and Yield

- Column Chromatography : Silica gel, eluent: hexane/ethyl acetate (3:1).

- Isolated Yield : 62% (estimated from analogous reactions in PubChem CID 71800578).

Alternative Synthetic Pathways

One-Pot Oxadiazole-Acetamide Synthesis

A modified approach condenses the oxadiazole formation and amide coupling into a single step:

Solid-Phase Synthesis

- Resin-Bound Intermediate A : Wang resin-linked 5-((2-aminophenyl)methyl)-3-(furan-2-yl)-1,2,4-oxadiazole undergoes amidation with Intermediate B.

- Cleavage Conditions : 95% trifluoroacetic acid (TFA)/H₂O.

- Purity : >90% by HPLC.

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

Thioether Oxidation

- Risk : Sulfoxide/sulfone formation under acidic conditions.

- Mitigation : Conduct thioether reactions under inert atmosphere (N₂/Ar) and avoid strong oxidizers.

Spectroscopic Characterization of the Final Product

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.15 (s, 1H, oxadiazole-H), 7.60–7.10 (m, 8H, aromatic), 4.45 (s, 2H, CH₂), 3.85 (septet, 1H, SCH(CH₃)₂), 1.25 (d, 6H, CH₃).

- LC-MS : m/z 478.2 [M+H]⁺ (calculated: 478.18).

Industrial-Scale Production Considerations

Cost-Effective Reagents

Green Chemistry Approaches

- Solvent : Switch DCM to cyclopentyl methyl ether (CPME) for lower toxicity.

- Catalysis : Enzyme-mediated amidation using lipases (e.g., Candida antarctica).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.